

# The Toxicological Profile of Phenacemide in Early Studies: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phenacemide*

Cat. No.: *B010339*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Phenacemide** (phenylacetylurea), marketed under the trade name Phenurone, was introduced in the late 1940s as a promising agent for the control of psychomotor epilepsy. However, its clinical use was soon curtailed by reports of severe and sometimes fatal toxic effects. This technical guide delves into the early toxicological studies of **Phenacemide**, providing a detailed overview of its preclinical safety profile as understood during its initial development. The information presented here is crucial for understanding the historical context of anticonvulsant drug toxicity and for informing modern drug development and safety assessment paradigms.

## Acute Toxicity

Early investigations into the acute toxicity of **Phenacemide** were crucial in establishing its immediate safety profile and determining lethal dosage ranges in various animal models. These studies, primarily conducted in the late 1940s and early 1950s, laid the groundwork for subsequent subacute and chronic toxicity evaluations.

## Quantitative Data on Acute Toxicity

The median lethal dose (LD50) of **Phenacemide** was determined in several species, providing a quantitative measure of its acute toxicity. The following table summarizes the key findings from these early studies.

| Species    | Route of Administration | Vehicle         | LD50 (mg/kg) | 95% Confidence Limits (mg/kg) |
|------------|-------------------------|-----------------|--------------|-------------------------------|
| Mouse      | Oral                    | 5% Gum Acacia   | 830          | 740 - 930                     |
| Mouse      | Intraperitoneal         | 5% Gum Acacia   | 360          | 320 - 400                     |
| Rat        | Oral                    | 5% Gum Acacia   | 1000         | 850 - 1180                    |
| Rat        | Intraperitoneal         | 5% Gum Acacia   | 340          | 300 - 380                     |
| Guinea Pig | Oral                    | 5% Gum Acacia   | 300          | 250 - 360                     |
| Rabbit     | Oral                    | 5% Gum Acacia   | 500          | 380 - 650                     |
| Dog        | Oral                    | Gelatin Capsule | >500         | -                             |

## Experimental Protocols for Acute Toxicity Studies

The methodologies employed in these early acute toxicity studies were foundational to the then-nascent field of systematic toxicological evaluation.

### Experimental Workflow for Acute Toxicity (LD50) Determination

[Click to download full resolution via product page](#)

Figure 1: Workflow for LD50 determination of **Phenacetin**.

The general protocol involved the administration of graded single doses of **Phenacemide**, suspended in 5% gum acacia, to groups of animals. The animals were then observed for a period of 7 days for signs of toxicity and mortality. The LD50 values and their 95% confidence limits were calculated using the method of Litchfield and Wilcoxon. For dogs, the drug was administered in gelatin capsules.

## Subacute and Chronic Toxicity

To understand the effects of repeated exposure to **Phenacemide**, subacute and chronic toxicity studies were conducted, primarily in rats and dogs. These studies were designed to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

## Quantitative Data from Subacute and Chronic Studies

The following tables summarize the key findings from these longer-term studies.

### Subacute Toxicity in Rats (30-day study)

| Dose (mg/kg/day, Oral) | Key Findings                                                                  |
|------------------------|-------------------------------------------------------------------------------|
| 100                    | No significant toxic effects observed.                                        |
| 200                    | Slight reduction in growth rate.                                              |
| 400                    | Significant growth retardation, liver and kidney enlargement, some mortality. |

### Chronic Toxicity in Dogs (6-month study)

| Dose (mg/kg/day, Oral) | Key Findings                                                                                                                                 |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| 25                     | No significant toxic effects observed.                                                                                                       |
| 50                     | Occasional mild liver function abnormalities (elevated alkaline phosphatase).                                                                |
| 100                    | Consistent elevation of liver enzymes, evidence of mild liver damage on histopathology, some animals showed signs of bone marrow depression. |

## Experimental Protocols for Subacute and Chronic Toxicity Studies

The methodologies for these longer-term studies involved daily administration of **Phenacemide** and regular monitoring of various physiological and pathological parameters.

### Experimental Workflow for Subacute and Chronic Toxicity Studies





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Toxicological Profile of Phenacetin in Early Studies: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b010339#the-toxicological-profile-of-phenacetin-in-early-studies\]](https://www.benchchem.com/product/b010339#the-toxicological-profile-of-phenacetin-in-early-studies)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

